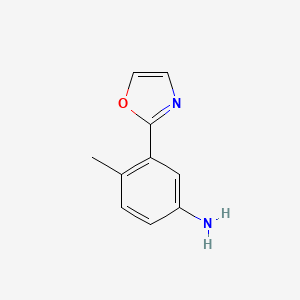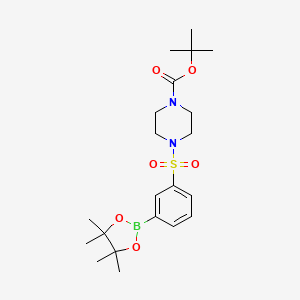
4-甲基-3-(1,3-恶唑-2-基)苯胺
描述
4-Methyl-3-(1,3-oxazol-2-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,3-oxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,3-oxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
4-甲基-3-(1,3-恶唑-2-基)苯胺衍生物因其抗菌特性而被研究。恶唑环是这些化合物中的核心结构,已知表现出显著的抗菌和抗真菌活性。 特定衍生物对多种微生物病原体表现出有效活性,使其在开发新型抗菌剂方面具有价值 .
抗癌特性
恶唑部分是许多抗癌药物中突出的特征,因为它能够与各种生物靶标相互作用。 4-甲基-3-(1,3-恶唑-2-基)苯胺的衍生物已被探索用于其抑制癌细胞生长的潜力,一些化合物在临床前研究中显示出有希望的结果 .
抗炎应用
炎症是对有害刺激的生物反应,控制炎症对于治疗各种疾病至关重要。 恶唑衍生物,包括基于 4-甲基-3-(1,3-恶唑-2-基)苯胺的那些,据报道具有抗炎特性,这可能有助于开发抗炎药物 .
抗糖尿病作用
恶唑化合物已被确定为潜在的抗糖尿病剂。 它们调节与糖尿病相关的生物途径的能力使它们成为寻找这种慢性疾病新疗法方面的关注点 .
抗肥胖活性
全球肥胖率的上升促使人们寻找有效的抗肥胖药物。 一些恶唑衍生物已显示出能够影响与肥胖相关的代谢途径,这表明 4-甲基-3-(1,3-恶唑-2-基)苯胺可能是开发抗肥胖剂的起点 .
抗氧化潜力
氧化应激与许多疾病有关,抗氧化剂对于减轻其影响至关重要。 研究表明,恶唑衍生物可以表现出抗氧化特性,这可能有利于保护细胞免受氧化损伤 .
抗病毒应用
随着新兴病毒性疾病的持续挑战,不断需要新的抗病毒化合物。 恶唑衍生物已被评估其抗病毒活性,包括对 SARS-CoV-2 的潜在功效,使其在流行病防范方面具有相关性 .
抗结核活性
结核病仍然是全球主要的健康问题,需要新的药物来对抗耐药菌株。 恶唑衍生物已被研究其抗结核活性,为对抗这种传染病提供新的治疗方案的希望 .
作用机制
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biochemical pathways, depending on the specific derivative and biological activity .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
生化分析
Biochemical Properties
4-Methyl-3-(1,3-oxazol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The interaction between 4-Methyl-3-(1,3-oxazol-2-yl)aniline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting neurotransmitter levels in the brain. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to increased levels of neurotransmitters, affecting neuronal communication and function . In other cell types, such as liver cells, this compound may impact metabolic pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, 4-Methyl-3-(1,3-oxazol-2-yl)aniline may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its efficacy and potency. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(1,3-oxazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 4-Methyl-3-(1,3-oxazol-2-yl)aniline can exhibit toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular changes. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Methyl-3-(1,3-oxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical properties and effects . The interaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . The localization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-methyl-3-(1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYCICVSHONFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)


![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)

